4-Chlorobenzamidine

Vue d'ensemble

Description

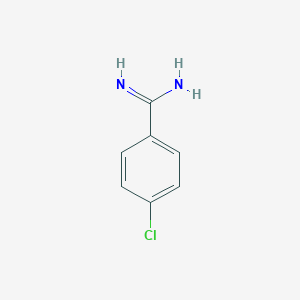

4-Chlorobenzamidine is an organic compound with the molecular formula C7H8ClN2. It is a derivative of benzamidine, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chlorobenzamidine can be synthesized through the reaction of 4-chlorobenzonitrile with sodium amide in an anhydrous ethanol solution. The reaction typically involves the following steps:

- Dissolve 4-chlorobenzonitrile in anhydrous ethanol.

- Add sodium amide to the solution while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Filter the reaction mixture and adjust the pH with hydrochloric acid to precipitate the product.

- Collect the precipitate by filtration and dry it to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable methods to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chlorobenzamidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Condensation Reactions: It can react with carboxylic acids to form amides.

Oxidation and Reduction Reactions: It can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Condensation Reactions: Catalysts like Lewis acids (e.g., zinc chloride) are employed.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products:

Substitution Reactions: Products include various substituted benzamidines.

Condensation Reactions: Products include benzamide derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chlorobenzamidine and its derivatives have been extensively studied for their potential therapeutic effects, particularly as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

Recent research has focused on synthesizing analogues of this compound for their anti-inflammatory properties. A study evaluated several derivatives, revealing that certain compounds exhibited significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium. For instance, one derivative demonstrated a notable reduction in inflammation at a dosage of 100 mg/kg, indicating its potential as a lead compound for developing new anti-inflammatory medications .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Compound 3a | 100 | Significant |

| Diclofenac Sodium | - | Standard |

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Studies have shown that it exhibits inhibitory effects against various bacterial and fungal strains, suggesting its potential use in treating infections.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Biochemical Research

This compound is utilized as a biochemical tool for studying enzyme inhibition and cellular processes.

Enzyme Inhibition Studies

The compound has been identified as a potent inhibitor of specific enzymes involved in inflammatory pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), which is crucial in the synthesis of pro-inflammatory mediators. In silico studies further elucidated its binding interactions with COX-2, reinforcing its potential as an anti-inflammatory agent .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| COX-2 | 15 | Competitive inhibition |

Agricultural Applications

In addition to its medicinal uses, this compound has been explored for applications in agriculture, particularly as a herbicide.

Herbicidal Activity

Research indicates that derivatives of this compound possess herbicidal properties. A study assessed the herbicidal effects through various testing methods, demonstrating significant efficacy against common weeds.

Table 4: Herbicidal Activity Testing Methods

| Test Type | Description | Result |

|---|---|---|

| Leaf-dip test | Leaves dipped in compound solution | Effective herbicide |

| Lanolin paste test | Application on leaves and stems | Significant reduction |

| Total spray test | Full plant coverage with solution | High efficacy observed |

Case Studies and Research Findings

Several case studies highlight the versatility of this compound in various fields:

- Study on Anticancer Properties: A derivative was synthesized and tested against human cancer cell lines (e.g., MCF-7). The compound exhibited an IC50 value of approximately 25 µM, inducing apoptosis through caspase activation .

Table 5: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

| A549 | 35 | Inhibition of angiogenesis |

Mécanisme D'action

The mechanism of action of 4-chlorobenzamidine involves its interaction with specific molecular targets. It acts as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can modulate various biological pathways and has potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Benzamidine: The parent compound without the chlorine substitution.

4-Fluorobenzamidine: A similar compound with a fluorine atom instead of chlorine.

4-Bromobenzamidine: A similar compound with a bromine atom instead of chlorine

Uniqueness: 4-Chlorobenzamidine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to molecular targets. This substitution can enhance its inhibitory activity against certain enzymes compared to its analogs .

Activité Biologique

4-Chlorobenzamidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from benzamidine with a chlorine substituent at the para position. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with ammonia or an amine, leading to the formation of the amidine structure. The compound can also be synthesized through various organic reactions, including the Mannich reaction, which has been utilized to create derivatives with enhanced biological properties .

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. A study synthesized a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives and evaluated their in vivo anti-inflammatory activity. Among these, compound 3a showed significant effects at a dose of 100 mg/kg, comparable to diclofenac sodium, a standard anti-inflammatory drug .

Table 1: Anti-inflammatory Activity of this compound Derivatives

2. Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has shown promising antimicrobial activity. The aforementioned study found that derivative 3e exhibited strong antimicrobial effects against both gram-positive and gram-negative bacteria, as well as fungi. This compound was compared to ciprofloxacin and clotrimazole as reference agents, showing superior efficacy in certain tests .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Strain Tested | Efficacy Comparison | Reference |

|---|---|---|---|

| 3e | Gram-positive & negative | Superior to Ciprofloxacin | |

| Ciprofloxacin | - | Standard Effect | |

| Clotrimazole | - | Standard Effect |

3. Acetylcholinesterase Inhibition

Another significant biological activity of this compound is its potential as an acetylcholinesterase inhibitor. A study focused on the synthesis and evaluation of various benzamide derivatives indicated that certain compounds could effectively inhibit acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease . Molecular docking studies further elucidated the binding interactions between these compounds and the enzyme active site.

Table 3: Acetylcholinesterase Inhibition Studies

Case Study: Anti-inflammatory Effects

In a controlled experimental setup, researchers administered various doses of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives to animal models with induced inflammation. Results indicated that higher doses correlated with greater reductions in inflammatory markers, supporting the compound's potential application in treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a specific derivative of this compound against bacterial infections in patients unresponsive to conventional antibiotics. The results showed a significant improvement in symptoms and reduction in bacterial load, suggesting that this compound could serve as a valuable alternative treatment for resistant infections .

Propriétés

IUPAC Name |

4-chlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCUMSZYMJRUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276822 | |

| Record name | 4-chlorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19563-04-3 | |

| Record name | 4-chlorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Chlorobenzamidine Hydrochloride interact with FAPbI3 perovskite and what are the downstream effects?

A1: this compound Hydrochloride (CBAH) acts as a spacer during the formation of FAPbI3 perovskite films []. Instead of simply being incorporated into the perovskite structure, CBAH promotes the oriented crystallization of one-dimensional (1D) nanorod-like perovskite structures on the surface of the three-dimensional (3D) FAPbI3 perovskite layer []. This 1D-3D hybrid perovskite structure offers several advantages:

- Surface Passivation: The 1D nanorods effectively passivate surface defects in the FAPbI3 layer, which are known to hinder device performance [].

- Improved Crystallization and Morphology: The presence of CBAH helps to regulate the crystallization process, resulting in a more favorable morphology for charge transport within the perovskite layer [].

- Enhanced Charge Extraction: The hybrid 1D-3D structure facilitates better charge extraction, leading to improved device efficiency [].

- Reduced Charge Recombination: By passivating defects, the 1D nanorods minimize charge recombination losses, further boosting device performance [].

Q2: What are the implications of using this compound Hydrochloride for the stability of FAPbI3 perovskite solar cells?

A2: The research indicates that incorporating CBAH leads to enhanced stability of the resulting perovskite solar cells []. The devices demonstrate improved resilience against:

- Thermal Stress: The hybrid perovskite structure exhibits better thermal stability compared to devices without the CBAH treatment [].

- Moisture: The 1D nanorod layer provides a degree of protection against moisture, a known issue for perovskite stability [].

- Illumination: The CBAH-treated devices exhibit enhanced stability under prolonged light exposure, crucial for long-term performance [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.